
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide is a chemical compound with the molecular formula C7H14Br3N. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its reactivity and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide can be synthesized through a multi-step process. One common method involves the bromination of N,N,N-trimethylbut-2-en-1-amine. The reaction typically uses bromine (Br2) as the brominating agent in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the but-2-en-1-aminium moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or other strong bases.
Elimination Reactions: Conditions often involve heating the compound with a base such as potassium tert-butoxide (KOtBu).
Addition Reactions: Electrophiles like hydrogen bromide (HBr) or bromine (Br2) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include N,N,N-trimethylbut-2-en-1-amine derivatives.
Elimination Reactions: Products include alkenes or alkynes.
Addition Reactions: Products include dibromoalkanes or other addition products.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide involves its reactivity as a quaternary ammonium compound. The positively charged nitrogen atom can interact with negatively charged species, facilitating various chemical reactions. The bromine atoms can act as leaving groups in substitution reactions, while the double bond can participate in addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromobutane: Similar in structure but lacks the quaternary ammonium group.
N,N,N-Trimethylbut-2-en-1-amine: Similar but without the bromine atoms.
1,4-Dibromo-2-butene: Similar but lacks the quaternary ammonium group.
Uniqueness
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide is unique due to its combination of a quaternary ammonium group and bromine atoms, which imparts distinct reactivity and properties. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
88322-49-0 |
|---|---|
Molekularformel |
C7H14Br3N |
Molekulargewicht |
351.90 g/mol |
IUPAC-Name |
1,4-dibromobut-2-enyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C7H14Br2N.BrH/c1-10(2,3)7(9)5-4-6-8;/h4-5,7H,6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IPLIWWGGKFIYAE-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C(C=CCBr)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine](/img/structure/B14378520.png)

![Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate](/img/structure/B14378527.png)
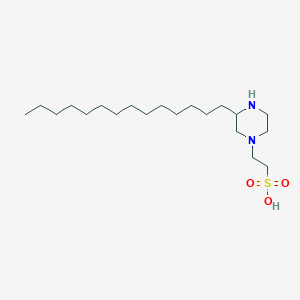
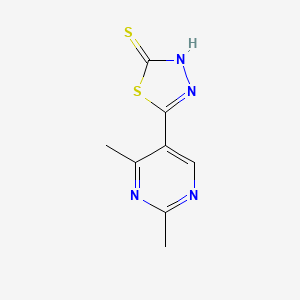
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14378548.png)
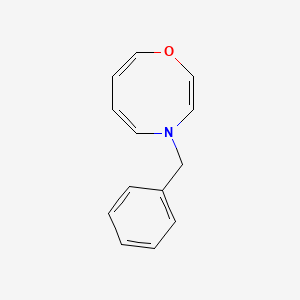
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
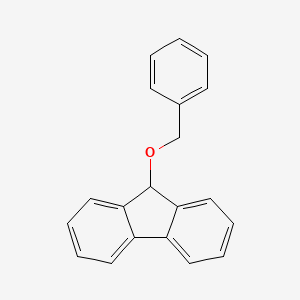
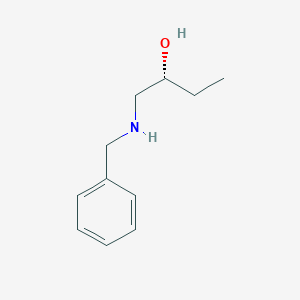
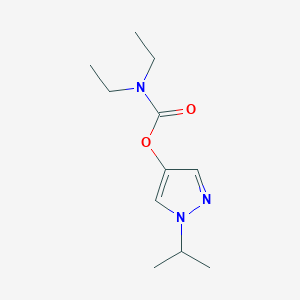

![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
